molecular formula C25H23BrFN3O3 B11523539 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11523539
M. Wt: 512.4 g/mol
InChI Key: WKVNXQWJESOJLP-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Introduction of substituents: The specific substituents (4-bromo-2-fluorophenyl, 3-hydroxy-4-methoxyphenyl) can be introduced through various substitution reactions.

    Final modifications: The nitrile group and other functional groups are introduced in the final steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with receptors: Modulating their signaling pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar biological activities.

Uniqueness

This compound’s uniqueness lies in its specific combination of substituents, which can confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H23BrFN3O3

Molecular Weight

512.4 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H23BrFN3O3/c1-25(2)10-18-23(20(32)11-25)22(13-4-7-21(33-3)19(31)8-13)15(12-28)24(29)30(18)17-6-5-14(26)9-16(17)27/h4-9,22,31H,10-11,29H2,1-3H3

InChI Key

WKVNXQWJESOJLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC(=C(C=C4)OC)O)C(=O)C1)C

Origin of Product

United States

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